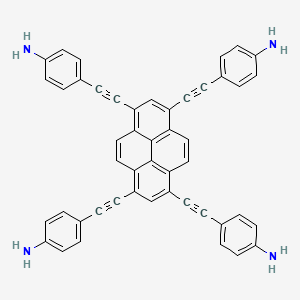
2-(叔丁基二苯甲硅氧基)乙醇
概述
描述
Synthesis Analysis
One of the most common methods for the synthesis of TBDPSEO involves the reaction of ethylene glycol and imidazole dissolved in DMF, to which tert-butyldiphenylsilyl chloride is added at room temperature. The mixture is then stirred at room temperature under a nitrogen atmosphere for 14.5 hours .Molecular Structure Analysis
The molecular formula of TBDPSEO is C18H24O2Si . Its structure can be represented by the canonical SMILES string:CC(C)(C)Si(C2=CC=CC=C2)OCCO . Chemical Reactions Analysis
TBDPSEO is commonly used as a reagent in organic synthesis due to its properties as a silylating agent. It reacts with ethylene glycol and imidazole in the presence of DMF to form a new compound .Physical and Chemical Properties Analysis
TBDPSEO is a colorless and transparent liquid with a molecular weight of 300.5 g/mol. It has a density of 1.07 g/mL and is soluble in common organic solvents such as diethyl ether, chloroform, and acetone.科学研究应用
萃取和分离过程
- 从水中萃取醇:研究表明,某些醇,如乙醇和 1-丁醇,可以使用特定的离子液体从水中萃取,为耗能的传统蒸馏方法提供了一种替代方案。该工艺与乙醇生产及其作为商业运输燃料的用途特别相关 (Chapeaux 等人,2008)。
化学合成和反应
- 醚的脱硅基化:一项研究表明,在某些催化剂的存在下,醇的叔丁基二甲基甲硅烷基 (TBDMS) 醚可以有效地脱硅基化。该工艺在有机合成中非常重要,特别是对于叔丁基二苯甲硅烷基 (TBDPS) 醚 (Yu & Verkade, 2000)。
- 特定化合物的合成:有关于制备 2-(2-((6-氯己基)氧基)乙氧基)乙胺等化合物的研究,其中涉及与 2-(2-氨基乙氧基)乙醇等物质的反应 (Zhong-Qian Wu, 2011)。
光催化应用
- 光催化降解:在模拟太阳光照射下,使用二氧化钛对某些化合物(如沙丁胺醇)进行光催化转化是一个感兴趣的领域。该过程涉及微污染物的降解以及矿化和毒性的评估 (Sakkas 等人,2007)。
合成中的保护剂
- 羟基保护:开发用于保护羟基的化学试剂在各种合成应用中至关重要。关于二甲基叔丁基甲硅烷基作为羟基保护剂的研究突出了其在各种情况下(包括前列腺素合成)的稳定性和实用性 (Corey & Venkateswarlu, 1972)。
溶液动力学
- 在水溶液中的行为:已经研究了甲醇、乙醇和叔丁醇等醇的水溶液的缔合行为,以了解它们在分子水平上与水的相互作用 (Price 等人,2003)。
催化过程
- 苯酚和叔丁醇的烷基化反应:对 1H-咪唑-1-乙酸托西酸盐等催化剂在苯酚和叔丁醇的烷基化反应中的研究提供了对高效且可回收催化体系的见解,这对于叔丁基苯酚的合成非常重要 (Zhang 等人,2022)。
安全和危害
作用机制
Target of Action
2-(Tert-butyldiphenylsilanyloxy)ethanol, also known as TBDPSEO, is an organic compound that contains a siloxane group and a hydroxyl group. This compound belongs to the family of organosilicon compounds and is commonly used as a reagent in organic synthesis due to its properties as a silylating agent. It is primarily used as an intermediate in organic synthesis .
Mode of Action
TBDPSEO can undergo esterification reaction with other alcohol compounds . Under the catalysis of acid or base, a hydrolysis reaction may occur, generating corresponding silanols and alcohol compounds . It may also react with organometallic reagents such as Grignard reagents to generate new organosilicon compounds .
Pharmacokinetics
, and slightly soluble in water . This could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of TBDPSEO’s action is the synthesis of other complex organosilicon compounds . As an intermediate in organic synthesis, it can be used as a protective group or precursor, contributing to the formation of these compounds .
生化分析
Biochemical Properties
It is known to undergo esterification reactions with other alcohol compounds and hydrolysis reactions under the catalysis of acid or base, generating corresponding silanols and alcohol compounds . It may also react with organometallic reagents such as Grignard reagents to generate new organosilicon compounds .
Temporal Effects in Laboratory Settings
2-(Tert-butyldiphenylsilanyloxy)ethanol is stable at room temperature and pressure, but may undergo decomposition or reaction under strong acid or alkali conditions
属性
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2Si/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,19H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDWGTFDBMALGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
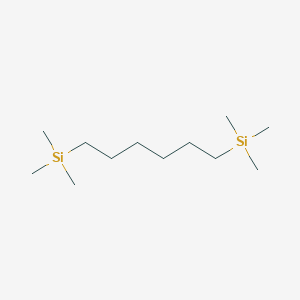
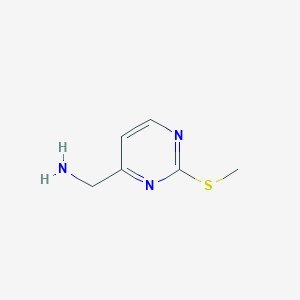
![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)



![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)
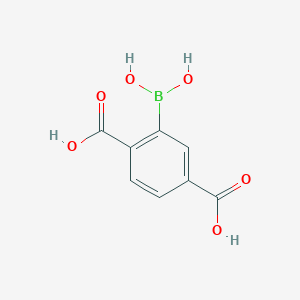
![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3067690.png)
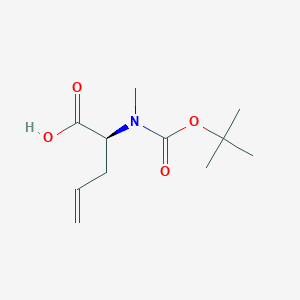
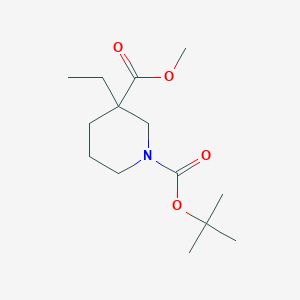
![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)
![12-Hydroxy-1,10-bis(triphenylsilyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067715.png)
